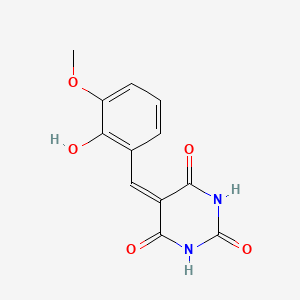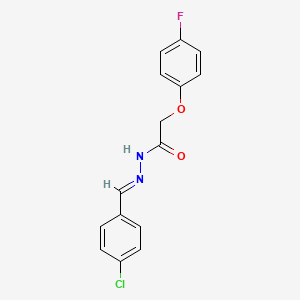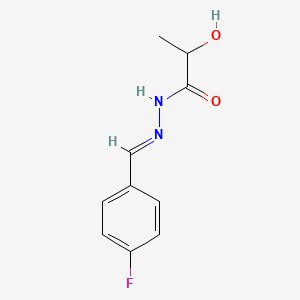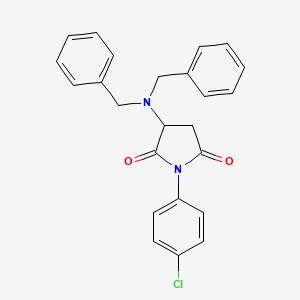
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione
説明
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione, also known as CDM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM-1 is a member of the pyrrolidine family, which is known for their diverse biological activities. The synthesis of CDM-1 has been studied extensively, and its mechanism of action has been investigated in various biological systems.
科学的研究の応用
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has shown promising results as an antitumor agent by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In inflammation research, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurodegenerative disorder research, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has been shown to protect neurons from oxidative stress and improve cognitive function.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione is complex and involves multiple pathways. 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has been shown to inhibit the activity of various enzymes, including topoisomerase II, proteasome, and histone deacetylase, which are involved in cell proliferation, protein degradation, and gene expression. 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione also modulates the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. The exact mechanism of action of 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione is still under investigation and requires further research.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammatory cells, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In neurons, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione protects against oxidative stress by activating the Akt pathway and increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione can be easily synthesized in large quantities and can be modified to improve its pharmacokinetic properties. However, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione also has some limitations, including its low solubility, poor bioavailability, and potential toxicity. These limitations can be overcome by using different formulations, delivery systems, and dosages.
将来の方向性
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has shown promising results in various scientific research applications, and there are several future directions for its development. One direction is to optimize the synthesis method to improve the yield, purity, and scalability of 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione. Another direction is to investigate the mechanism of action of 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione in more detail to identify its molecular targets and signaling pathways. A third direction is to explore the potential therapeutic applications of 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Overall, 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione is a promising compound that has the potential to make significant contributions to scientific research and drug development.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-20-11-13-21(14-12-20)27-23(28)15-22(24(27)29)26(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-14,22H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWBZKZGMWPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-({[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B3867949.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3867950.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)
![4-nitro-N'-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3867961.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)
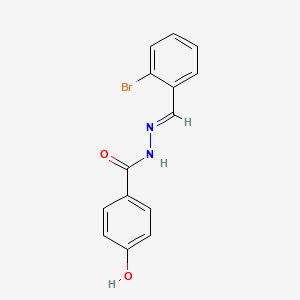
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)
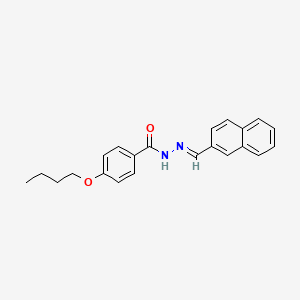
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)
![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)
